2-[(Azidoacetyl)amino]-2-deoxy-D-galactose
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Overview
Description
2-[(Azidoacetyl)amino]-2-deoxy-D-galactose is a modified sugar molecule where the hydroxyl group at the 2-position of D-galactose is replaced by an azidoacetylamino group. This unique structure makes it a valuable compound in various scientific fields, particularly in glycobiology and bioorthogonal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose typically involves the reaction of 2-deoxy-D-galactose with azidoacetyl chloride in the presence of a base such as triethylamine. This reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the azidoacetylamino group . The resulting product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Azidoacetyl)amino]-2-deoxy-D-galactose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in bioorthogonal chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction widely used in bioconjugation.
Common Reagents and Conditions
Triethylamine: Used as a base in the synthesis.
Azidoacetyl Chloride: Reacts with 2-deoxy-D-galactose to form the azidoacetylamino derivative.
Copper Catalysts: Used in click chemistry reactions.
Major Products
Triazoles: Formed from the reaction of the azido group with alkynes.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
2-[(Azidoacetyl)amino]-2-deoxy-D-galactose has a wide range of applications in scientific research:
Glycobiology: Used to study glycan structures and functions.
Bioorthogonal Chemistry: Employed in labeling and tracking biomolecules within living systems.
Industry: Used in the synthesis of complex carbohydrates and glycoproteins
Mechanism of Action
The azido group in 2-[(Azidoacetyl)amino]-2-deoxy-D-galactose allows it to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living organisms without interfering with native biochemical processes. The azido group can react with alkynes to form stable triazoles, enabling the labeling and tracking of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose: Similar in structure but derived from glucose instead of galactose.
2-Azido-2-deoxy-D-galactopyranose: Another azido-modified sugar used in similar applications.
Uniqueness
2-[(Azidoacetyl)amino]-2-deoxy-D-galactose is unique due to its specific modification at the 2-position of D-galactose, which provides distinct reactivity and applications in glycobiology and bioorthogonal chemistry .
Properties
CAS No. |
869186-83-4 |
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Molecular Formula |
C8H14N4O6 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)/t4-,5+,7+,8-/m0/s1 |
InChI Key |
SBNIXWHTKPFIQR-LAHCRNKXSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Origin of Product |
United States |
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